(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid
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Overview
Description
(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid: is a boronic acid derivative that features an imidazole ring substituted with a trimethylsilyl ethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trimethylsilyl Ethoxy Methyl Group: This step involves the protection of the imidazole nitrogen using a trimethylsilyl ethoxy methyl chloride in the presence of a base such as sodium hydride.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid: can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or as a probe for studying biological systems.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid: can be compared with other boronic acid derivatives and imidazole-containing compounds:
Boronic Acid Derivatives: Similar compounds include phenylboronic acid and benzylboronic acid, which also form reversible covalent bonds with diols but lack the imidazole ring.
Imidazole-Containing Compounds: Compounds like histidine and imidazole itself, which have similar ring structures but different functional groups.
Similar Compounds
- Phenylboronic Acid
- Benzylboronic Acid
- Histidine
- Imidazole
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(2-trimethylsilylethoxymethyl)imidazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3Si/c1-16(2,3)5-4-15-8-12-7-11-6-9(12)10(13)14/h6-7,13-14H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETDCDDAGDZXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN1COCC[Si](C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BN2O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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